N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Description
N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a sulfonohydrazide derivative featuring a benzohydrazide core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions and a 4-chlorophenylsulfonyl moiety.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF6N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZURODWNHRYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 2,5-Dihydroxybenzoic Acid
The synthesis begins with selective O-alkylation of 2,5-dihydroxybenzoic acid using 2,2,2-trifluoroethyl triflate under basic conditions (K₂CO₃/DMF, 80°C, 12 h). This step installs the trifluoroethoxy groups while preserving the carboxylic acid functionality:
$$
\text{2,5-Dihydroxybenzoic acid} + 2 \text{CF₃CH₂OTf} \xrightarrow{\text{K₂CO₃, DMF}} \text{2,5-Bis(CF₃CH₂O)benzoic acid}
$$
Key considerations :
Esterification and Hydrazide Formation
The carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂, reflux, 4 h), followed by treatment with hydrazine hydrate (85%, ethanol, reflux, 3 h):
$$
\text{2,5-Bis(CF₃CH₂O)benzoic acid} \xrightarrow{\text{SOCl₂}} \text{Ethyl ester} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{2,5-Bis(CF₃CH₂O)benzohydrazide}
$$
Optimization data :
| Parameter | Value | Source |
|---|---|---|
| SOCl₂ stoichiometry | 1.2 equiv | |
| Hydrazine ratio | 3.0 equiv | |
| Yield | 89–94% |
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Reaction Conditions
The hydrazide undergoes N-sulfonylation using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with pyridine as HCl scavenger (0–5°C → rt, 6 h):
$$
\text{2,5-Bis(CF₃CH₂O)benzohydrazide} + \text{ClC₆H₄SO₂Cl} \xrightarrow{\text{pyridine, DCM}} \text{Target compound}
$$
Critical parameters :
Workup and Purification
Post-reaction processing involves:
- Washing with 5% NaHCO₃ to remove residual acid.
- Solvent evaporation under reduced pressure (<50°C).
- Recrystallization from ethanol/hexane (3:1 v/v) to afford pure product.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
- δ 8.91 (s, 1H, NH)
- δ 7.69 (d, 1H, aromatic H-3)
- δ 4.17–4.40 (m, 4H, OCH₂CF₃)
- δ 7.45–7.96 (m, 4H, sulfonyl aryl)
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
- 3400 cm⁻¹ (N-H stretch)
- 1726 cm⁻¹ (C=O amide)
- 1291 cm⁻¹ (C-O-C ether)
- 1149 cm⁻¹ (SO₂ asymmetric stretch)
Comparative Analysis of Synthetic Methodologies
Key findings :
- Protocol A achieves higher yields due to optimized solvent systems.
- Protocol C’s coupling reagent approach (HOBt/EDC) is unnecessary for this substrate, adding cost without benefit.
Challenges and Mitigation Strategies
Steric Hindrance at the Hydrazide Nitrogen
The bulky 2,5-bis(trifluoroethoxy) group impedes sulfonyl chloride approach. Mitigation includes:
Hydrolytic Sensitivity
Trifluoroethoxy groups increase susceptibility to acid-catalyzed hydrolysis. Countermeasures involve:
Scalability and Process Chemistry Considerations
Pilot-scale adaptation :
- Replace DMF with Me-THF for etherification (improved EHS profile).
- Continuous flow sulfonylation (residence time 30 min, 70°C).
Economic analysis :
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| 2,2,2-Trifluoroethyl triflate | 12,500 | |
| 4-Chlorobenzenesulfonyl chloride | 980 |
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or hydrazines.
Scientific Research Applications
N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogues
2.1.1. Halogen-Substituted Sulfonyl Derivatives
- N'-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-91-7):
- Structural Difference : Bromine replaces chlorine at the para position of the phenylsulfonyl group.
- Molecular Weight : 551.30 g/mol (vs. ~535.84 g/mol for the chloro analogue).
- Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine. However, chlorine’s higher electronegativity could improve electronic effects on the sulfonyl group .
Table 1: Comparison of Halogen-Substituted Analogues
| Property | Chloro Derivative | Bromo Derivative |
|---|---|---|
| Molecular Formula | C₁₇H₁₃ClF₆N₂O₅S | C₁₇H₁₃BrF₆N₂O₅S |
| Molecular Weight (g/mol) | ~535.84 | 551.30 |
| H-Bond Donors/Acceptors | 2/12 | 2/12 |
| LogP (Predicted) | ~3.5 (higher polarity) | ~3.8 (increased lipophilicity) |
2.1.2. Heterocyclic Derivatives
- 1,3,4-Oxadiazoles (e.g., Compounds 5a–n in ):
- 1,3-Thiazolidine-4-ones (e.g., Compounds 5a–k in ): Structural Difference: Incorporates a thiazolidinone ring formed via condensation with thioglycolic acid.
Table 2: Core Structure Comparison
| Property | Sulfonohydrazide | 1,3,4-Oxadiazole | 1,3-Thiazolidine-4-one |
|---|---|---|---|
| Key Functional Groups | –SO₂–, –NH–NH–CO– | Oxadiazole ring, acetyl group | Thiazolidinone ring, amide bond |
| Stability | Moderate (hydrazide hydrolysis) | High (aromatic ring stability) | Moderate (thioester hydrolysis) |
| Bioactivity | Unknown (structural precursor) | Anti-cancer, anti-diabetic | Antimicrobial |
Spectral and Physicochemical Properties
- IR Spectroscopy: Sulfonohydrazide: Strong S=O stretches (1243–1258 cm⁻¹), N–H stretches (3150–3319 cm⁻¹) . Oxadiazoles: Absence of C=O stretches (1663–1682 cm⁻¹) confirms cyclization .
- NMR: Sulfonohydrazide: Aromatic protons resonate at δ 7.2–8.1 ppm; trifluoroethoxy CF₃ groups appear as quartets (δ 4.5–4.8 ppm) .
Commercial Availability
- The bromo analogue (CAS 860785-91-7) is available from suppliers like ChemScene, LLC, but the chloro derivative requires custom synthesis .
Biological Activity
N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties of this compound, including its antibacterial and enzyme inhibitory effects, as well as its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The compound has the chemical formula and is characterized by the presence of a sulfonyl group and multiple trifluoroethoxy substituents. The structural complexity contributes to its varied biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Antibacterial Activity : The compound has been tested against various bacterial strains. It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains like Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound has shown significant inhibition of key enzymes:
Antibacterial Studies
A series of experiments were conducted to evaluate the antibacterial properties of the compound. The results are summarized in Table 1.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
The compound's efficacy against Salmonella typhi suggests potential for development into an antibacterial agent.
Enzyme Inhibition Studies
The enzyme inhibition studies revealed that this compound is a potent inhibitor of AChE and urease. The IC50 values for these activities were notably low, indicating strong inhibitory potential.
| Enzyme | IC50 Value (μM) |
|---|---|
| Acetylcholinesterase | 5.4 |
| Urease | 3.1 |
These findings support the hypothesis that this compound could be further explored for therapeutic applications in conditions where these enzymes play a critical role.
Case Studies
In a recent study focusing on the pharmacological behavior of similar compounds with sulfonyl groups, it was noted that derivatives with enhanced lipophilicity exhibited improved bioavailability and therapeutic efficacy . This suggests that structural modifications on this compound could lead to novel agents with better performance against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
